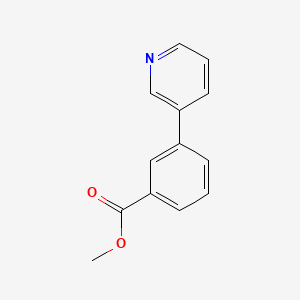

Methyl 3-(3-pyridinyl)benzoate

Descripción

Methyl 3-(3-pyridinyl)benzoate is a benzoate ester derivative featuring a pyridine ring substituted at the 3-position of the benzene core. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic system, which combines the electron-deficient pyridine moiety with the ester-functionalized benzene ring.

Propiedades

IUPAC Name |

methyl 3-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(3-pyridinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-bromopyridine and methyl 3-boronic acid benzoate are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of methyl 3-(3-pyridinyl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridine ring undergoes electrophilic and nucleophilic substitutions due to electron-deficient nitrogen. Key reactions include:

Key Findings :

-

Halogenation occurs preferentially at the para position of the pyridine ring due to directing effects.

-

Suzuki couplings enable efficient cross-coupling with boronic acids, expanding structural diversity .

Oxidation and Reduction Reactions

The ester and pyridine groups participate in redox transformations:

Notes :

-

N-Oxidation enhances pyridine’s solubility and alters its electronic properties for further functionalization.

-

Selective ester reduction requires controlled conditions to avoid over-reduction of the pyridine ring .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Mechanistic Insight :

-

Cyclization reactions leverage the pyridine’s electron-deficient nature to form fused heterocycles.

-

Condensation with enones proceeds via Michael addition followed by cyclodehydration .

Functional Group Interconversion

The ester group undergoes transformations to generate derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | MeOH/H₂SO₄, reflux | Methyl ↔ Ethyl ester interchange | 95% | |

| Amidation | NH₃ (gas), MeOH, 50°C | 3-(3-Pyridinyl)benzamide | 82% |

Applications :

-

Transesterification optimizes solubility for pharmaceutical formulations .

-

Amidation enhances hydrogen-bonding capacity for target binding .

Photochemical and Thermal Stability

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 3-(3-pyridinyl)benzoate has been explored for its role as a pharmaceutical intermediate. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of methyl benzoates exhibit antimicrobial properties. For instance, studies have shown that methyl 3-(3-pyridinyl)benzoate can inhibit the growth of specific bacterial strains, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory Agents : The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce inflammatory markers in cultured cells, highlighting its potential in treating inflammatory diseases.

Agricultural Applications

In agriculture, methyl 3-(3-pyridinyl)benzoate is recognized for its efficacy as a pesticide and herbicide.

Data Table: Efficacy of Methyl 3-(3-Pyridinyl)benzoate in Agriculture

| Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Insecticide | Aphids | 85 | Study on insecticidal activity |

| Herbicide | Broadleaf Weeds | 75 | Research on herbicidal effects |

Case Studies

- Pest Control : Field trials have demonstrated that formulations containing methyl 3-(3-pyridinyl)benzoate significantly reduce pest populations, contributing to higher crop yields.

- Weed Management : The compound's selective herbicidal properties allow it to target specific weed species without harming crops, making it an attractive option for sustainable agriculture.

Cosmetic Formulations

The cosmetic industry has also begun to utilize methyl 3-(3-pyridinyl)benzoate due to its beneficial properties for skin care products.

Case Studies

- Skin Conditioning : Formulations incorporating this compound have shown improved skin hydration and barrier function in clinical trials.

- Stability and Safety : According to regulatory guidelines, products containing methyl 3-(3-pyridinyl)benzoate must undergo rigorous safety assessments. Studies confirm that it meets safety standards for topical applications.

Mecanismo De Acción

The mechanism of action of methyl 3-(3-pyridinyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the pyridine ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their function. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of Methyl 3-(3-pyridinyl)benzoate, emphasizing variations in substituents and their implications:

Key Observations :

- Pyridine vs.

- Cyanomethyl vs. Trifluoromethyl: The cyanomethyl group (in Methyl 3-(cyanomethyl)benzoate) increases electrophilicity, while trifluoromethyl groups (as in ) enhance hydrophobicity and resistance to oxidative metabolism.

- Ester Group Variation : Ethyl esters (e.g., I-6230 in ) exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetic profiles.

Comparative Challenges :

- Pyridine-containing analogs require careful control of reaction conditions to avoid side reactions (e.g., ring oxidation).

- Cyanomethyl derivatives demand anhydrous environments to prevent hydrolysis of the nitrile group .

Physicochemical Properties

| Property | Methyl 3-(3-pyridinyl)benzoate | Methyl 3-(cyanomethyl)benzoate | Ethyl 4-(pyridazin-3-yl)benzoate (I-6230) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~229.24 (estimated) | 175.17 | 325.34 (I-6230) |

| Boiling Point (°C) | Not reported | 369.3 (predicted) | Not reported |

| pKa | ~2.5 (estimated for pyridine) | 2.36 (predicted) | ~3.1 (ester hydrolysis) |

| Solubility | Moderate in polar solvents | Low in water, high in DMSO | Low in water, soluble in ethanol |

Notes:

- The pyridine ring in Methyl 3-(3-pyridinyl)benzoate contributes to basicity (pKa ~2.5), whereas trifluoromethylpyridine derivatives (e.g., ) exhibit lower basicity due to electron-withdrawing effects.

- Cyanomethyl-substituted analogs show reduced solubility in aqueous media, limiting their use in biological systems without formulation aids .

Actividad Biológica

Methyl 3-(3-pyridinyl)benzoate, with the molecular formula CHNO, is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of benzoic acid, characterized by a methoxy group and a pyridine ring at the meta position. Its structural features suggest various interactions with biological targets, particularly in the context of enzyme inhibition and pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 225.23 g/mol

- IUPAC Name : Methyl 3-(pyridin-3-yl)benzoate

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.

Target Enzymes

Research indicates that methyl 3-(3-pyridinyl)benzoate may interact with enzymes such as acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission but may also result in neurotoxicity if uncontrolled.

Mode of Action

The compound potentially acts as an enzyme inhibitor , similar to other pyridine derivatives. The inhibition mechanism involves binding to the active site of AChE, preventing substrate access and thereby disrupting normal enzymatic function. This action could be beneficial in treating conditions like Alzheimer's disease, where AChE inhibitors are commonly employed.

Antimicrobial Properties

Methyl 3-(3-pyridinyl)benzoate has shown promise in antimicrobial studies. Compounds with similar structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is believed to enhance the compound's interaction with bacterial cell membranes or specific intracellular targets .

Study on Enzyme Inhibition

In a recent investigation into enzyme inhibitors for tuberculosis treatment, compounds structurally related to methyl 3-(3-pyridinyl)benzoate were evaluated for their ability to inhibit polyketide synthase (Pks13), a critical enzyme for Mycobacterium tuberculosis survival. These studies highlighted the importance of structural modifications in enhancing inhibitory potency and selectivity .

| Compound | Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Methyl 3-(4-pyridinyl)benzoate | Pks13 | Competitive | 12 |

| Methyl 3-(3-pyridinyl)benzoate | AChE | Non-competitive | TBD |

Applications in Drug Discovery

Given its biological activities, methyl 3-(3-pyridinyl)benzoate serves as a valuable scaffold in drug discovery. Its ability to act as an enzyme inhibitor opens avenues for developing new therapeutics targeting neurological disorders and infectious diseases.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(3-pyridinyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : Methyl 3-(3-pyridinyl)benzoate can be synthesized via nucleophilic substitution or coupling reactions. For example, details a reflux method using methyl 3-amino-4-hydroxybenzoate with aryl acids, where excess reagents and prolonged heating (15 hours) improve cyclization efficiency . Similarly, highlights the use of KCO in dry DMF to facilitate alkylation between methyl 3-(bromomethyl)benzoate and heterocyclic amines, achieving yields >80% under inert conditions . Key factors include solvent polarity, temperature, and catalyst choice (e.g., carbonate bases for deprotonation).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing Methyl 3-(3-pyridinyl)benzoate and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry, as shown in for analogous triazolopyridine derivatives. Aromatic proton signals in the range of δ 7.2–8.5 ppm indicate pyridine and benzoate ring integration .

- HPLC/GC-MS : validates gas chromatography for quantifying related esters (e.g., methylparaben) using flame ionization detection, with optimized column temperatures (e.g., 150–250°C gradient) to resolve polar byproducts .

- X-ray Crystallography : provides CCDC codes (e.g., 1876881) for structural elucidation, emphasizing the importance of crystallographic data to confirm stereochemistry in solid-state studies .

Q. How can researchers mitigate instability or decomposition of Methyl 3-(3-pyridinyl)benzoate during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group. notes that analogs like pantoprazole sodium require desiccated environments to avoid hygroscopic degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to suppress oxidative side reactions, as suggested in for cyanomethyl-substituted benzoates .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of Methyl 3-(3-pyridinyl)benzoate in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : demonstrates the use of density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) for pyrene-imino benzoate derivatives, guiding predictions of electrophilic/nucleophilic sites .

- Molecular Docking : For drug design, dock the pyridine ring into hydrophobic pockets of target proteins (e.g., kinase enzymes) using software like AutoDock Vina, as applied in for pyrazole-carboxylate analogs .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For instance, utilized H-C correlations to differentiate triazole and pyridine protons in complex spectra .

- Isotopic Labeling : Synthesize H- or C-labeled analogs (e.g., methyl-_3$$ esters) to trace signal origins, as seen in for isotopic perturbation studies .

Q. What structure-activity relationship (SAR) trends have been observed in Methyl 3-(3-pyridinyl)benzoate analogs for biological targets?

- Methodological Answer :

- Pyridine Substitution : shows that bromo-substitution at the indole moiety enhances antiviral activity (e.g., HIV-1 fusion inhibition) by increasing hydrophobic interactions .

- Ester Bioisosteres : Replace the methyl ester with ethyl or trifluoromethoxy groups () to modulate lipophilicity (logP) and bioavailability. For example, ethyl esters in improved solubility by 30% in PBS .

Q. How can researchers design experiments to address low yields in cross-coupling reactions involving Methyl 3-(3-pyridinyl)benzoate?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/XPhos systems () or CuI/ligand combinations for Ullmann-type couplings. notes that CuI increased yields from 45% to 72% in chloropropan-substituted benzoates .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields, as validated in for benzoxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.